4-(diethylsulfamoyl)-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
4-(diethylsulfamoyl)-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O6S/c1-5-25(6-2)32(27,28)16-10-7-14(8-11-16)19(26)22-21-24-23-20(31-21)17-12-9-15(29-3)13-18(17)30-4/h7-13H,5-6H2,1-4H3,(H,22,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDBSMVKJXRVNOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=C(C=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(diethylsulfamoyl)-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a complex organic molecule notable for its potential biological activities. Its structure integrates a benzamide framework with a diethylsulfamoyl group and a 1,3,4-oxadiazole moiety, both of which are associated with various pharmacological effects. This article explores the biological activities of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.
- Molecular Formula : C21H24N4O6S
- Molecular Weight : 460.51 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound can be attributed to its structural components:
- Diethylsulfamoyl Group : This moiety is often linked to antibacterial properties due to its sulfonamide characteristics.
- 1,3,4-Oxadiazole Ring : Compounds containing this ring are known for their diverse pharmacological activities including antifungal, antibacterial, and anti-inflammatory effects.
Research indicates that compounds similar to This compound exhibit various mechanisms of action:
- Enzyme Inhibition : Analogues have demonstrated inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial for neurotransmitter regulation. For instance, certain analogues showed IC50 values lower than that of Donepezil (a standard AChE inhibitor), indicating enhanced activity .
- Antifungal Activity : The compound's oxadiazole component has been associated with antifungal properties. In studies involving related compounds, significant inhibition rates against various fungal strains were observed .
Study 1: Enzyme Inhibition
In a comparative study on benzoxazole and oxadiazole derivatives:
- Compounds were tested for their AChE and BuChE inhibitory activities.
- Notably, some derivatives exhibited IC50 values as low as 5.80 µM against AChE .
Study 2: Antifungal Efficacy
A series of oxadiazole-based compounds were evaluated for their antifungal activity:
- Compounds demonstrated inhibition rates ranging from 55.6% to 86.1% against Sclerotinia sclerotiorum, with some surpassing the control drug quinoxyfen .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| N-(2,4-dimethoxyphenyl)-3-(4H-1,2,4-triazol-4-yl)benzamide | Contains a triazole ring | Known for antifungal properties |
| 1,3,4-Oxadiazole derivatives | Various substitutions | Broad range of biological activities including antibacterial |
| Sulfonamide derivatives | General class | Established antibacterial properties |
This table illustrates the unique position of This compound among bioactive molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Their Properties
The following table compares the target compound with key analogs:
Key Findings from Comparative Studies
Antifungal Activity
- LMM5 and LMM11 : These analogs inhibit thioredoxin reductase (Trr1) in Candida albicans, showing efficacy comparable to fluconazole in antifungal assays. Their sulfamoyl groups (benzyl/methyl and cyclohexyl/ethyl) enhance target binding, while the oxadiazole substituents (4-methoxyphenylmethyl and furan-2-yl) improve membrane penetration .
- The 2,4-dimethoxyphenyl group could enhance antifungal activity compared to LMM5’s 4-methoxyphenylmethyl.
Lipophilicity and Bioavailability
- The target compound’s XLogP3 (2.4) is lower than the diallyl-substituted analog (XLogP3: 3.0) , suggesting better aqueous solubility. This balance may optimize pharmacokinetics for systemic applications.
- LMM5 and LMM11 : Higher lipophilicity (unreported XLogP3) likely contributes to their antifungal efficacy but may limit solubility.
Antimicrobial Potential
- OZE-II : Demonstrates biofilm inhibition against Staphylococcus aureus (MIC: 32 µg/mL) due to its dimethyloxazolidine sulfonyl group and 3,5-dimethoxyphenyl moiety . The target compound’s 2,4-dimethoxyphenyl group may offer similar biofilm disruption via hydrophobic interactions.
Preparation Methods
Starting Materials and Intermediate Synthesis
Synthesis of 2,4-Dimethoxyphenyl-Substituted 1,3,4-Oxadiazole
The 1,3,4-oxadiazole core is synthesized via cyclization of a hydrazide intermediate. A representative protocol involves:
- Esterification of 2,4-dimethoxybenzoic acid : Reacting 2,4-dimethoxybenzoic acid with methanol in the presence of sulfuric acid yields methyl 2,4-dimethoxybenzoate.
- Hydrazide formation : Treatment with hydrazine hydrate produces 2,4-dimethoxybenzohydrazide.
- Cyclization to oxadiazole : Reaction with carbon disulfide (CS₂) under alkaline conditions forms 5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazole-2-thiol. Subsequent oxidation with hydrogen peroxide removes the thiol group, yielding the unsubstituted oxadiazole.
Key Reaction Conditions:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Esterification | H₂SO₄, MeOH, reflux, 8 h | 92% |
| Hydrazide formation | NH₂NH₂·H₂O, EtOH, 6 h | 85% |
| Cyclization | CS₂, KOH, 12 h | 78% |
Coupling of Oxadiazole and Benzamide Intermediates
The final step involves coupling the oxadiazole intermediate with 4-(diethylsulfamoyl)benzoyl chloride:
- Activation of benzoic acid : Treating 4-(diethylsulfamoyl)benzoic acid with thionyl chloride (SOCl₂) forms the corresponding acyl chloride.
- Amide bond formation : Reacting the acyl chloride with 5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine in tetrahydrofuran (THF) and triethylamine (Et₃N) yields the target compound.
Reaction Conditions and Yields:
| Coupling Agent | Base | Solvent | Time | Yield |
|---|---|---|---|---|
| SOCl₂ | Et₃N | THF | 4 h | 82% |
Green Chemistry Approaches
Solvent-Free Mechanochemical Synthesis
Grinding 5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine with 4-(diethylsulfamoyl)benzoyl chloride in the presence of molecular iodine (I₂) as a catalyst achieves cyclization without solvents.
Performance Comparison:
| Method | Catalyst | Yield | Reaction Time |
|---|---|---|---|
| Conventional | None | 75% | 12 h |
| Mechanochemical | I₂ | 89% | 45 min |
Purification and Characterization
Industrial-Scale Production Considerations
Process Optimization
- Catalyst screening : l-Proline improves coupling efficiency by 15% compared to non-catalyzed reactions.
- Temperature control : Maintaining 0–5°C during acyl chloride formation minimizes side reactions.
Cost Analysis:
| Component | Cost per kg (USD) |
|---|---|
| 2,4-Dimethoxybenzoic acid | 120 |
| Diethylamine | 45 |
| SOCl₂ | 22 |
Challenges and Troubleshooting
Common Side Reactions
Recent Advances in Methodology
Microwave-Assisted Synthesis
Microwave irradiation (300 W, 120°C) reduces reaction time for oxadiazole cyclization from 12 h to 20 min, with yields up to 91%.
Flow Chemistry Applications
Continuous-flow systems enable 24/7 production with 95% consistency in yield and purity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
